molecular formula C14H18N4O B14354785 2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide CAS No. 90259-76-0

2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B14354785
CAS No.: 90259-76-0
M. Wt: 258.32 g/mol
InChI Key: HQCNOZDDENMOJU-UHFFFAOYSA-N
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Description

2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide typically involves the formation of the imidazole ring followed by the attachment of the benzamide group. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions involving imidazole derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting various biochemical pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the benzamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

90259-76-0

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

2-amino-N-[3-(4-methylimidazol-1-yl)propyl]benzamide

InChI

InChI=1S/C14H18N4O/c1-11-9-18(10-17-11)8-4-7-16-14(19)12-5-2-3-6-13(12)15/h2-3,5-6,9-10H,4,7-8,15H2,1H3,(H,16,19)

InChI Key

HQCNOZDDENMOJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)CCCNC(=O)C2=CC=CC=C2N

Origin of Product

United States

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